3-Amino-4,5-dimethylphenol
Overview
Description
3-Amino-4,5-dimethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of amino and methyl groups at specific positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4,5-dimethylphenol can be synthesized through several methods. One common approach involves the nitration of 4,5-dimethylphenol followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-Amino-4,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Amino-4,5-dimethylphenol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-Amino-4-methylphenol
- 4-Amino-3,5-dimethylphenol
- 3,4-Dimethylphenol
Comparison: Compared to these similar compounds, 3-Amino-4,5-dimethylphenol is unique due to the specific positioning of its amino and methyl groups, which influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions and applications that are not observed with other similar compounds .
Biological Activity
3-Amino-4,5-dimethylphenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological effects, mechanisms of action, and applications based on diverse research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H11NO
- Molecular Weight : 151.18 g/mol
- CAS Number : 5397-45-7
The presence of amino and hydroxyl groups on its aromatic ring enhances its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Antioxidant Effects
The antioxidant properties of this compound have also been investigated. It scavenges free radicals and reduces oxidative stress in cells, which may contribute to protective effects against chronic diseases such as cancer and cardiovascular disorders. The compound's ability to donate hydrogen atoms from its hydroxyl groups plays a crucial role in this activity.
The biological effects of this compound are attributed to its interactions with various molecular targets:
- Enzyme Modulation : The compound can modulate the activity of enzymes involved in metabolic pathways, influencing processes such as inflammation and cell proliferation.
- Receptor Binding : It may interact with specific receptors in cells, altering signaling pathways that regulate cellular functions.
These interactions are facilitated by the compound's ability to form hydrogen bonds due to its amino and hydroxyl functional groups.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential for use in infection control.
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, with an IC50 value of approximately 25 µM. This suggests a promising role in mitigating oxidative damage.
Data Table: Biological Activities of this compound
Activity Type | Target Organism/Cell Line | Effectiveness (IC50/MIC) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
Escherichia coli | MIC = 32 µg/mL | ||
Antioxidant | Human cell lines | IC50 = 25 µM |
Properties
IUPAC Name |
3-amino-4,5-dimethylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(10)4-8(9)6(5)2/h3-4,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAJMGPOMJTXHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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